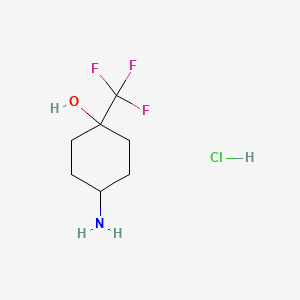

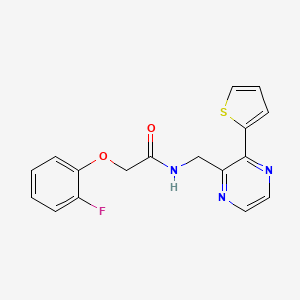

![molecular formula C26H25N3O4S2 B3009934 2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361469-87-6](/img/structure/B3009934.png)

2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides involves a process that targets carbonic anhydrase (CA) inhibitory activity, particularly against human CA isoforms I, II, and IX. These isoforms are significant due to their role in various physiological processes, and their inhibition has been linked to potential therapeutic effects, such as in the treatment of cancer. The compounds synthesized in this study demonstrated strong inhibitory effects on these isoforms, with inhibition constants (KIs) ranging from the sub-nanomolar to the nanomolar scale. This indicates a high level of potency and specificity in the interaction between the synthesized sulfonamides and the CA enzymes. Furthermore, the compounds were tested for cytotoxic effects against the MCF-7 breast cancer cell line, showing micromolar growth inhibition efficacy, which suggests potential for anticancer applications .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for their biological activity. In the study of novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines, the formation of 1,2,5-thiadiazoles and 1,2,3-oxathiazoles was observed. These heterocyclic compounds are known for their diverse biological activities, and their formation indicates a complex reaction pathway that can lead to various structural isomers. The X-ray molecular structure analysis of one such compound, N-(4-dimethylamino-5-methyl-2-oxo-5-phenyl-5H-1,2λ^6,3-oxathiazol-2-ylidene)benzamide, provides detailed insights into the molecular conformation and the electronic distribution within the molecule, which are critical factors influencing the biological activity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their selectivity and the competitive formation of different heterocyclic systems. The reaction of N-sulfonylamines with azirines leads to the formation of thiadiazoles and oxathiazoles, which can further isomerize under certain conditions, such as treatment with silica gel at room temperature. The choice of reactants and reaction conditions plays a pivotal role in determining the outcome of the reaction and the type of heterocycle formed. These reactions are not only important for the synthesis of biologically active compounds but also for understanding the underlying reaction mechanisms that govern the formation of these complex molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzenesulfonamides and their heterocyclic derivatives are directly related to their molecular structure and the functional groups present. These properties include solubility, stability, melting point, and reactivity, which are essential for the practical application of these compounds in biological systems. The presence of the sulfonylamino group and the thiazole ring contributes to the compounds' ability to interact with enzymes like carbonic anhydrase, and these interactions are influenced by the electronic and steric properties of the molecules. Understanding these properties is crucial for optimizing the compounds for better therapeutic efficacy and for predicting their behavior in biological environments .

Applications De Recherche Scientifique

Anticancer Activities

A notable application of derivatives of 2-[(4-Methylphenyl)sulfonylamino]-N-[4-(4-Propoxyphenyl)-1,3-Thiazol-2-Yl]Benzamide is in the field of anticancer research. For instance, a study by Ravinaik et al. (2021) focused on designing and synthesizing substituted benzamides starting from 2-(4-methylphenyl)acetic acid. These compounds were tested against various cancer cell lines, including breast, lung, colon, and ovarian cancers, demonstrating moderate to excellent anticancer activities, often surpassing the reference drug etoposide (Ravinaik et al., 2021). Similarly, Yılmaz et al. (2015) synthesized indapamide derivatives, including a compound that showed high proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015).

Cardiac Electrophysiological Activity

In the field of cardiac electrophysiology, Morgan et al. (1990) investigated N-substituted imidazolylbenzamides or benzene-sulfonamides, showing potential as selective class III agents. This study highlights the cardiac electrophysiological activity of these compounds, comparable to the potency of known class III agents undergoing clinical trials (Morgan et al., 1990).

Inhibitors in Bacterial Infections

Kauppi et al. (2007) identified a compound, 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-N-(3,4-dichloro-phenyl)-benzamide, as a potential type III secretion inhibitor in Yersinia. This suggests its application in preventing or treating bacterial infections (Kauppi et al., 2007).

Antimicrobial and Antifungal Agents

Several studies have investigated the antimicrobial and antifungal properties of derivatives of 2-[(4-Methylphenyl)sulfonylamino]-N-[4-(4-Propoxyphenyl)-1,3-Thiazol-2-Yl]Benzamide. Chawla (2016) synthesized thiazole derivatives that exhibited significant antimicrobial activity against various bacterial and fungal species (Chawla, 2016). Sych et al. (2019) extended the derivatives by synthesizing 2N(R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides, which showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

Potential in Treating COVID-19

Fahim and Ismael (2021) conducted a study on the reactivity of N-(phenylsulfonyl)acetamide derivatives, including their antimalarial activity and ADMET properties. The research also explored the potential of these compounds in treating COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Anticonvulsant Properties

Research on derivatives of 2-[(4-Methylphenyl)sulfonylamino]-N-[4-(4-Propoxyphenyl)-1,3-Thiazol-2-Yl]Benzamide has also extended to anticonvulsant properties. Farag et al. (2012) synthesized compounds with significant anticonvulsant activity, highlighting their potential in this area (Farag et al., 2012).

Propriétés

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4S2/c1-3-16-33-20-12-10-19(11-13-20)24-17-34-26(27-24)28-25(30)22-6-4-5-7-23(22)29-35(31,32)21-14-8-18(2)9-15-21/h4-15,17,29H,3,16H2,1-2H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYYCPDWCJALCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

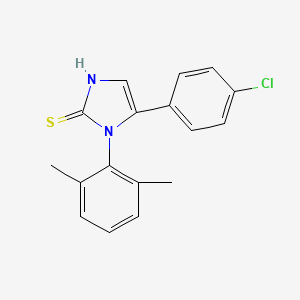

![1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3009859.png)

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B3009862.png)

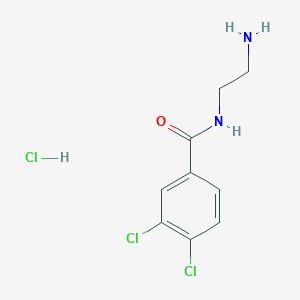

![11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B3009869.png)

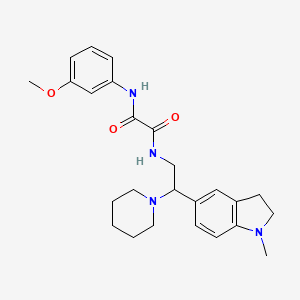

![4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]-N-[4-(methylthio)benzyl]benzamide](/img/structure/B3009871.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009872.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3009873.png)